![molecular formula C7H13ClO2 B14300336 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene CAS No. 112756-56-6](/img/structure/B14300336.png)
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C7H13ClO2 It is a derivative of propene, featuring a chloroethoxy group and an ethoxy group attached to the propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol attack the electrophilic carbon atoms of 3-chloroprop-1-ene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(2-Methoxyethoxy)ethoxy]prop-1-ene: Similar structure but with a methoxy group instead of a chloro group.
3-[2-(2-Ethoxyethoxy)ethoxy]prop-1-ene: Similar structure but with an ethoxy group instead of a chloro group.
3-[2-(2-Butoxyethoxy)ethoxy]prop-1-ene: Similar structure but with a butoxy group instead of a chloro group.
Uniqueness
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where the chloro group plays a crucial role in the desired chemical transformations.
Eigenschaften
CAS-Nummer |
112756-56-6 |
|---|---|
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
3-[2-(2-chloroethoxy)ethoxy]prop-1-ene |
InChI |
InChI=1S/C7H13ClO2/c1-2-4-9-6-7-10-5-3-8/h2H,1,3-7H2 |
InChI-Schlüssel |
DZQWZQUTKZKPKA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


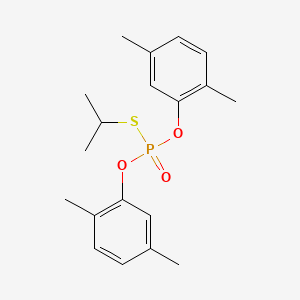
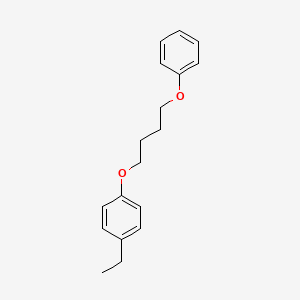
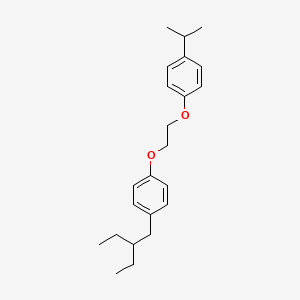
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
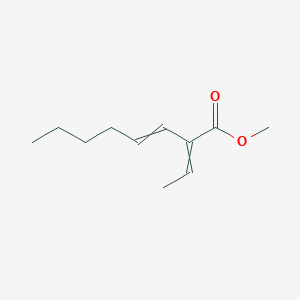
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
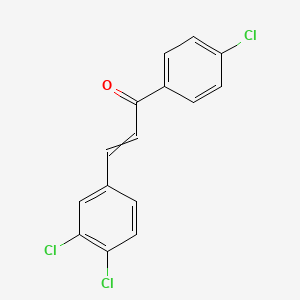
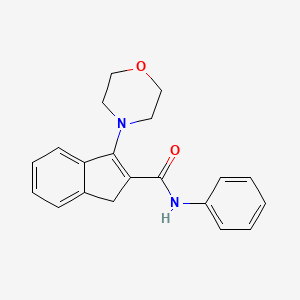
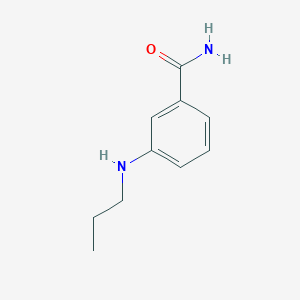
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

